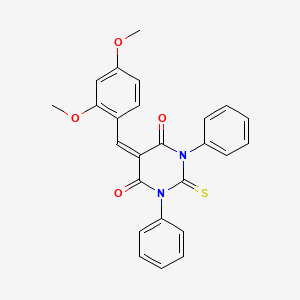![molecular formula C11H14FN3O2S B5963447 N-ethyl-2-[(2-fluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5963447.png)
N-ethyl-2-[(2-fluorophenoxy)acetyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-[(2-fluorophenoxy)acetyl]hydrazinecarbothioamide, commonly known as EF24, is a synthetic compound that has gained attention for its potential therapeutic applications. EF24 is a member of the curcumin analog family, which has been extensively studied for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
EF24 exerts its anti-cancer effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. EF24 activates Nrf2 by inhibiting its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). This leads to the translocation of Nrf2 to the nucleus, where it binds to antioxidant response elements (AREs) and induces the expression of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects
EF24 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are implicated in the development of cancer and other diseases. EF24 has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. In addition, EF24 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Avantages Et Limitations Des Expériences En Laboratoire
EF24 has several advantages for lab experiments. It is relatively easy to synthesize and has high yield. EF24 has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical studies. However, EF24 has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect its potency. EF24 also has poor solubility in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
For the study of EF24 include the development of analogs, investigation of its potential as an adjuvant therapy, elucidation of its mechanism of action, and exploration of its potential for the treatment of other diseases.
Méthodes De Synthèse
EF24 can be synthesized by reacting 2-fluorophenol with ethyl chloroacetate to form 2-fluoroacetophenone ethyl ether. This intermediate is then reacted with thiosemicarbazide to form EF24. The synthesis of EF24 is relatively simple and can be carried out in a few steps with high yield.
Applications De Recherche Scientifique
EF24 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, colon, and lung cancer. EF24 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
1-ethyl-3-[[2-(2-fluorophenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2S/c1-2-13-11(18)15-14-10(16)7-17-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,14,16)(H2,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNMRJQSRSAHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)COC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenyl)ethyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5963367.png)
![2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5963368.png)
![7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963371.png)
![3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B5963372.png)

![N-(4-fluorobenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5963387.png)

![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5963396.png)

![2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5963415.png)
![3-(4-chlorophenyl)-7-ethyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5963422.png)

![1-sec-butyl-2-mercapto-7-(4-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5963436.png)
![N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B5963453.png)